molecular formula C8H16Cl4HfO2 B1589332 Oxolane;tetrachlorohafnium CAS No. 21959-05-7

Oxolane;tetrachlorohafnium

Cat. No.: B1589332
CAS No.: 21959-05-7
M. Wt: 464.5 g/mol
InChI Key: KSIFQVHSGOEHQQ-UHFFFAOYSA-J
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Description

Oxolane;tetrachlorohafnium is a chemical compound that consists of oxolane (also known as tetrahydrofuran) and tetrachlorohafnium. Oxolane is a cyclic ether with the chemical formula C₄H₈O, and it is known for its versatility as a solvent in various chemical reactions. Tetrachlorohafnium, on the other hand, is a hafnium compound with the chemical formula HfCl₄. The combination of these two compounds results in a complex that has unique properties and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of oxolane;tetrachlorohafnium involves the reaction of oxolane with tetrachlorohafnium. This can be achieved by mixing oxolane with tetrachlorohafnium in a suitable solvent under controlled conditions. The reaction typically takes place at room temperature, and the resulting complex can be isolated by evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions. The process involves the use of high-purity oxolane and tetrachlorohafnium to ensure the quality of the final product. The reaction is carried out in a controlled environment to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions: Oxolane;tetrachlorohafnium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into other hafnium-containing compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxides, while reduction can produce hafnium hydrides.

Scientific Research Applications

Oxolane;tetrachlorohafnium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and ring-opening reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of oncology.

    Industry: this compound is used in the production of high-performance materials, such as advanced ceramics and coatings.

Mechanism of Action

The mechanism of action of oxolane;tetrachlorohafnium involves its interaction with molecular targets and pathways in chemical reactions. The oxolane component acts as a solvent and stabilizer, while the tetrachlorohafnium component participates in catalytic processes. The compound can form coordination complexes with various substrates, facilitating their transformation into desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Tetrahydrofuran (Oxolane): A cyclic ether used as a solvent in many chemical reactions.

    Tetrachlorozirconium: A zirconium compound with similar properties to tetrachlorohafnium.

    Tetrachlorotitanium: A titanium compound used in similar catalytic applications.

Uniqueness: Oxolane;tetrachlorohafnium is unique due to its combination of oxolane and tetrachlorohafnium, which imparts distinct properties and reactivity. The presence of hafnium in the complex enhances its catalytic activity and stability, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

oxolane;tetrachlorohafnium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.4ClH.Hf/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIFQVHSGOEHQQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Hf](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl4HfO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473336
Record name Tetrachlorobis(tetrahydrofuran)hafnium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21959-05-7
Record name Tetrachlorobis(tetrahydrofuran)hafnium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21959-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorobis(tetrahydrofuran)hafnium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hafnium(IV) chloride tetrahydrofuran complex (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolane;tetrachlorohafnium
Reactant of Route 2
Oxolane;tetrachlorohafnium
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Oxolane;tetrachlorohafnium
Reactant of Route 4
Oxolane;tetrachlorohafnium
Reactant of Route 5
Oxolane;tetrachlorohafnium
Reactant of Route 6
Oxolane;tetrachlorohafnium

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